7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin
CAS No.: 100242-24-8
Cat. No.: VC20746275
Molecular Formula: C21H14O4
Molecular Weight: 330.3 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 100242-24-8 | 
|---|---|
| Molecular Formula | C21H14O4 | 
| Molecular Weight | 330.3 g/mol | 
| IUPAC Name | 7-hydroxy-3-(4-hydroxyphenyl)-4-phenylchromen-2-one | 
| Standard InChI | InChI=1S/C21H14O4/c22-15-8-6-14(7-9-15)20-19(13-4-2-1-3-5-13)17-11-10-16(23)12-18(17)25-21(20)24/h1-12,22-23H | 
| Standard InChI Key | MLAIPUZEKYJFIL-UHFFFAOYSA-N | 
| SMILES | C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O | 
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O | 
Introduction
Chemical Identifiers
- 
CAS Number: 100242-24-8 
- 
PubChem CID: 5487069 
- 
IUPAC Name: 7-hydroxy-3-(4-hydroxyphenyl)-4-phenylchromen-2-one 
Structural Representation
The compound can be represented in both 2D and 3D formats, showcasing its complex arrangement of atoms and functional groups.
| Property | Value | 
|---|---|
| Molecular Formula | C21H14O4 | 
| Molecular Weight | 330.3 g/mol | 
| CAS Number | 100242-24-8 | 
| IUPAC Name | 7-hydroxy-3-(4-hydroxyphenyl)-4-phenylchromen-2-one | 
Pharmacological Effects
Research indicates that 7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin exhibits various biological activities, including:
- 
Anticancer Properties: The compound has been investigated for its ability to induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways. 
- 
Anticoagulant Activity: It may inhibit vitamin K epoxide reductase, an enzyme crucial for blood clotting, thereby exhibiting anticoagulant properties. 
Mechanism of Action
The mechanisms underlying the biological activities of this compound involve interactions with multiple molecular targets:
- 
Apoptosis Induction: The compound activates apoptotic pathways in cancer cells, leading to cell death. 
- 
Enzyme Inhibition: By inhibiting key enzymes involved in coagulation, it reduces the risk of thrombosis. 
Similar Compounds
7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin shares structural similarities with other coumarins, which also possess notable biological activities:
| Compound | Description | 
|---|---|
| 7-Hydroxy-4-methylcoumarin | Used as a fluorescent probe in various assays. | 
| 4-Hydroxycoumarin | Widely recognized as an anticoagulant (e.g., warfarin). | 
| 7-Hydroxy-3-methyl-4-phenylcoumarin | Similar structure but with a methyl group instead of a phenyl group, used in medicinal applications. | 
Unique Features
The presence of both hydroxy and phenyl groups in 7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin enhances its reactivity and biological activity compared to other coumarins.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- 
Anticancer Studies: Investigations into its effects on various cancer cell lines have shown promising results regarding its ability to inhibit tumor growth and induce apoptosis. 
- 
Anticoagulant Research: Studies focused on its mechanism as an anticoagulant have provided insights into its role in managing blood clotting disorders. 
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume